3,4-dibromocyclopentane-1-carboxylic Acid
Overview
Description
3,4-Dibromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of cyclopentane, where two bromine atoms are substituted at the 3rd and 4th positions, and a carboxylic acid group is attached to the 1st position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromocyclopentane-1-carboxylic acid typically involves the bromination of cyclopentane derivatives. One common method is the bromination of cyclopentane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the 3rd and 4th positions of the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, concentration of reactants, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentane derivatives with fewer bromine atoms.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3,4-dihydroxycyclopentane-1-carboxylic acid, 3,4-diaminocyclopentane-1-carboxylic acid, etc.
Reduction: Formation of cyclopentane-1-carboxylic acid or partially brominated cyclopentane derivatives.
Oxidation: Formation of cyclopentane-1,3,4-tricarboxylic acid or other oxidized products.
Scientific Research Applications
3,4-Dibromocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dibromocyclopentane-1-carboxylic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of less substituted cyclopentane derivatives. The carboxylic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclopentane: Similar structure but with bromine atoms at the 1st and 2nd positions.
3,4-Dichlorocyclopentane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
Cyclopentane-1,3,4-tricarboxylic acid: Similar structure but with additional carboxylic acid groups.
Uniqueness
3,4-Dibromocyclopentane-1-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which imparts distinct reactivity and properties. The presence of bromine atoms makes it a versatile intermediate for various chemical transformations, and its structure allows for the study of stereochemical effects in cyclopentane derivatives.
Properties
IUPAC Name |
3,4-dibromocyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXNHIJAQVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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